3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
Overview
Description
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the empirical formula C16H15FO3 . It has a molecular weight of 274.29 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde is CCOc1cc(C=O)ccc1OCc2ccccc2F . The InChI is 1S/C16H15FO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 .Physical And Chemical Properties Analysis
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde has a molecular weight of 274.29 . The compound’s empirical formula is C16H15FO3 .Scientific Research Applications
Synthesis and Reactivity
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde serves as a versatile intermediate in organic synthesis. Studies have shown its utility in reactions with fluorine-containing 3-oxo esters to form diverse fluorinated compounds, highlighting its role in introducing fluorine atoms into organic molecules for enhanced biological activity or physical properties (Pryadeina et al., 2002). Additionally, it has been utilized in oxygen transfer reactions, where its reactivity towards oxidants has been explored for the synthesis of methoxy substituted benzaldehydes and related compounds (Lai et al., 2002).
Protection and Derivatization
The compound is also involved in the regioselective protection of hydroxyl groups, serving as a foundational chemical for further synthetic modifications. This aspect is crucial for the synthesis of complex organic molecules where selective reactivity is needed. Research on the protection of the 4-hydroxyl group of similar benzaldehydes demonstrates the potential for selective functionalization in synthetic chemistry (Plourde & Spaetzel, 2002).
Radiosynthesis and Biodistribution Studies
In the field of radiopharmacy, derivatives of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde have been employed in the synthesis of radiolabeled compounds for PET imaging. The conjugation with fluorinated aldehyde-containing prosthetic groups has been studied, revealing the influence of these groups on the biodistribution and tumor uptake in vivo, offering insights into the development of novel PET radiotracers (Glaser et al., 2008).
Catalysis and Green Chemistry
Its involvement in catalysis and green chemistry has been demonstrated through its role in Cu(OAc)2-catalyzed oxyfunctionalization reactions. This represents an environmentally friendly approach for the transformation of benzyl groups into aromatic carbonyl compounds, showcasing the potential for sustainable chemical processes (Jiang et al., 2014).
Optical and Electronic Properties
Furthermore, the synthesis of Schiff base compounds from ethyl-4-amino benzoate and 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde derivatives has been explored, with studies on their optical nonlinear properties and potential applications in materials science. This research contributes to the development of new materials with specific optical and electronic functions (Abdullmajed et al., 2021).
properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJDNMALMIFLKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352783 | |
Record name | 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
423724-00-9 | |
Record name | 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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